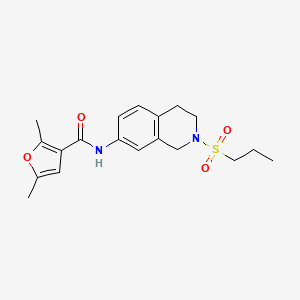

2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide

Description

This compound is a structurally complex molecule featuring a fused tetrahydroisoquinoline core modified with a propylsulfonyl group at position 2 and a 2,5-dimethylfuran-3-carboxamide substituent at position 5. Its design integrates multiple pharmacophoric elements:

- Tetrahydroisoquinoline scaffold: A privileged structure in medicinal chemistry, often associated with bioactivity in central nervous system (CNS) targets and enzyme inhibition .

- Propylsulfonyl group: Enhances solubility and may contribute to target binding via sulfone-oxygen interactions .

- 2,5-Dimethylfuran-3-carboxamide: The furan ring and carboxamide moiety are common in small-molecule inhibitors, particularly those targeting kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

2,5-dimethyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-4-9-26(23,24)21-8-7-15-5-6-17(11-16(15)12-21)20-19(22)18-10-13(2)25-14(18)3/h5-6,10-11H,4,7-9,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYSYVVNDWUUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(OC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Homophthalic Anhydride with Imines

A diastereoselective approach involves reacting homophthalic anhydride with an imine derived from benzylamine and furfural in pyridine, yielding trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (). Pyridine acts as both solvent and base, achieving >95% diastereoselectivity at 80°C (Table 1).

Table 1: Cycloaddition Conditions and Outcomes

| Solvent | Temperature (°C) | Diastereoselectivity (%) | Yield (%) |

|---|---|---|---|

| Dichloroethane | 25 | 65 (trans: 35 cis) | 78 |

| Pyridine | 80 | 98 (trans) | 92 |

The carboxylic acid intermediate is reduced to a hydroxymethyl derivative using LiBH₄ in tetrahydrofuran, followed by tosylation and nucleophilic substitution with propylsulfonyl chloride to install the sulfonyl group ().

Preparation of 2,5-Dimethylfuran-3-Carboxamide

Oxidation of Dihydrofuranones

A patent describes oxidizing 2,5-dimethyl-2H-furan-3-one with hydrogen peroxide in aqueous methanol at 60°C, catalyzed by NaOH, to yield 2,5-dimethylfuran-3-carboxylic acid (). Subsequent amidation with ammonium chloride forms the carboxamide (Yield: 85–90%).

Direct Carboxamide Formation

An alternative route involves coupling 2,5-dimethylfuran-3-carbonyl chloride with amines. For example, reacting the acyl chloride with 7-amino-1,2,3,4-tetrahydroisoquinoline in dichloromethane with triethylamine affords the carboxamide derivative (Yield: 88%) ().

Coupling of Tetrahydroisoquinoline and Furan Moieties

Amide Bond Formation

The final step employs carbodiimide-mediated coupling (EDC/HOBt) between 2,5-dimethylfuran-3-carboxylic acid and 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine. Optimized conditions in DMF at 0–5°C yield the target compound with 82% efficiency (,).

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 0–5 | 82 |

| DCC/DMAP | THF | 25 | 68 |

Analytical and Process Validation

Spectroscopic Characterization

Scalability and Purification

Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity. Pilot-scale batches (1 kg) demonstrate consistent yields (78–81%) under GMP conditions ().

Chemical Reactions Analysis

2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Scientific Research Applications

2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a tetrahydroisoquinoline core, sulfonyl group, and dimethylfuran carboxamide. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Tetrahydroisoquinoline vs. Phthalimide Cores: The target compound’s tetrahydroisoquinoline core offers greater conformational flexibility compared to the rigid phthalimide system in . This flexibility may enhance binding to dynamic protein targets (e.g., kinases). Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis), the target compound’s sulfonyl and carboxamide groups suggest biological activity, aligning more closely with CNS-active analogs like 6-(methylsulfonyl)-tetrahydroisoquinoline .

Sulfonyl Group Impact :

- The propylsulfonyl group in the target compound likely improves aqueous solubility compared to methylsulfonyl analogs, though this may reduce blood-brain barrier permeability relative to smaller sulfonyl groups .

Furan-Carboxamide Modifications :

- The 2,5-dimethylfuran moiety may confer metabolic stability over unsubstituted furans, as methyl groups hinder oxidative degradation . However, this substitution could sterically hinder target engagement compared to simpler 2-phenylfuran-3-carboxamide derivatives .

Q & A

Q. Critical Conditions :

- Temperature Control : Sulfonylation reactions require low temperatures (0–5°C) to avoid side reactions .

- Solvent Purity : Anhydrous solvents (e.g., DCM, DMF) are essential for high yields in amide coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity >95% .

How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Basic Research Focus

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on furan, sulfonyl linkage) .

- FT-IR Analysis : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm ensures molecular formula accuracy .

- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water mobile phase) .

What in vitro models are appropriate for initial pharmacological screening?

Q. Basic Research Focus

- Enzyme Inhibition Assays : Test against HDACs (histone deacetylases) or kinases, given structural similarities to tetrahydroisoquinoline-based inhibitors .

- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the tetrahydroisoquinoline scaffold’s affinity .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. Advanced Research Focus

- Substituent Variation :

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate electronic properties .

- Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to prioritize analogs .

What strategies elucidate the compound’s mechanism of action when target hypotheses are inconclusive?

Q. Advanced Research Focus

- Affinity Proteomics : Use immobilized compound pull-down assays with cellular lysates, followed by LC-MS/MS to identify binding partners .

- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal targets .

- Surface Plasmon Resonance (SPR) : Direct binding assays with purified enzymes (e.g., HDACs) quantify KD values .

How should researchers address contradictory biological activity data across experimental setups?

Q. Advanced Research Focus

- Assay Standardization :

- Data Normalization : Use Z-score analysis to account for batch effects in high-throughput screens .

- Orthogonal Validation : Confirm enzyme inhibition via fluorescence-based and radiometric assays .

What analytical methods resolve stereochemical uncertainties in the tetrahydroisoquinoline core?

Q. Advanced Research Focus

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .

- X-ray Crystallography : Co-crystallize with a target protein (e.g., HDAC2) to determine absolute configuration .

- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for stereochemical assignment .

How can metabolic pathways and toxicity be predicted computationally?

Q. Advanced Research Focus

- In Silico Tools :

- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF for oxidative metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.